molecular formula C13H17NS2 B14407763 4-Butyl-5-phenyl-1,3-thiazolidine-2-thione CAS No. 81731-81-9

4-Butyl-5-phenyl-1,3-thiazolidine-2-thione

Cat. No.: B14407763
CAS No.: 81731-81-9
M. Wt: 251.4 g/mol
InChI Key: YIAGSXIYWWJUTR-UHFFFAOYSA-N
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Description

4-Butyl-5-phenyl-1,3-thiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-5-phenyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of butylamine, phenyl isothiocyanate, and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts have been employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-5-phenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidines .

Scientific Research Applications

4-Butyl-5-phenyl-1,3-thiazolidine-2-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butyl-5-phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like xanthine oxidase by binding to the active site and preventing substrate access. The compound’s thione group plays a crucial role in its biological activity by forming hydrogen bonds and interacting with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-5-phenyl-1,3-thiazolidine-2-thione is unique due to its specific substituents, which enhance its biological activity and make it a versatile compound for various applications. The presence of both butyl and phenyl groups contributes to its distinct chemical properties and reactivity .

Properties

CAS No.

81731-81-9

Molecular Formula

C13H17NS2

Molecular Weight

251.4 g/mol

IUPAC Name

4-butyl-5-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C13H17NS2/c1-2-3-9-11-12(16-13(15)14-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3,(H,14,15)

InChI Key

YIAGSXIYWWJUTR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(SC(=S)N1)C2=CC=CC=C2

Origin of Product

United States

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